Hydroxyethyl erucamidopropyl dimonium chloride

Description

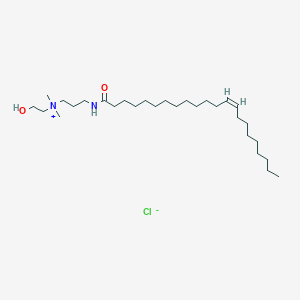

Hydroxyethyl erucamidopropyl dimonium chloride is a quaternary ammonium surfactant widely used in cosmetics and personal care products. Its structure comprises an erucamidopropyl chain (derived from erucic acid, a C22:1 monounsaturated fatty acid) linked to a hydroxyethyl-modified dimonium chloride group. This configuration imparts dual functionality:

- Antistatic properties: Neutralizes static charge on hair .

- Conditioning effects: Enhances hair softness, manageability, and gloss by adsorbing to negatively charged keratin surfaces .

The hydroxyethyl group improves water solubility and reduces irritation compared to non-hydroxylated analogs . It is commonly formulated in rinse-off hair care products due to its moderate substantivity, which avoids excessive buildup .

Properties

IUPAC Name |

3-[[(Z)-docos-13-enoyl]amino]propyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-29(33)30-25-23-26-31(2,3)27-28-32;/h11-12,32H,4-10,13-28H2,1-3H3;1H/b12-11-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHFMBILLDRYPF-AFEZEDKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581089-19-2 | |

| Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581089-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl erucamidopropyl dimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581089192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL ERUCAMIDOPROPYL DIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XAS6015O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyethyl erucamidopropyl dimonium chloride is synthesized through a series of chemical reactions involving erucic acid, a fatty acid derived from rapeseed oil. The synthetic route typically involves the following steps:

Amidation: Erucic acid reacts with a suitable amine to form an amide intermediate.

Quaternization: The amide intermediate is then reacted with a quaternizing agent, such as dimethyl sulfate or methyl chloride, to form the quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the amidation and quaternization reactions are carried out under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in a high-purity product suitable for use in personal care formulations .

Chemical Reactions Analysis

Types of Reactions

Hydroxyethyl erucamidopropyl dimonium chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the quaternary ammonium group back to its amine form.

Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Scientific Research Applications

Cosmetic Industry

- Hair Conditioning : Hydroxyethyl erucamidopropyl dimonium chloride is widely used in shampoos and conditioners due to its detangling properties and ability to enhance wet combing. It functions effectively as an antistatic agent, improving hair manageability by neutralizing static charges on hair fibers .

- Emulsifying Agent : Its emulsifying properties allow it to stabilize formulations, making it a valuable ingredient in personal care products .

Pharmaceutical Applications

- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. This property enhances the solubility and bioavailability of pharmaceutical compounds.

- Cell Culture Studies : In biological research, it is employed to improve cell adhesion and growth in culture studies, facilitating better outcomes in cellular experiments.

Industrial Applications

- Textiles : As an antistatic agent, this compound is utilized in textile treatments to reduce static cling and improve fabric feel.

- Agriculture : The compound finds applications as an emulsifier in agricultural formulations, enhancing the efficacy of pesticides and fertilizers.

Case Studies

-

Case Study 1: Hair Care Formulation

A formulation study demonstrated that incorporating this compound significantly improved the detangling performance of a conditioner compared to formulations without this ingredient. Consumer feedback indicated higher satisfaction rates regarding hair manageability post-use. -

Case Study 2: Drug Delivery Enhancement

In a study focusing on drug solubility, this compound was used to enhance the solubility of poorly soluble drugs. Results showed a marked increase in bioavailability when the compound was included in the formulation.

Mechanism of Action

The mechanism of action of hydroxyethyl erucamidopropyl dimonium chloride involves its interaction with negatively charged surfaces, such as hair or textile fibers. The cationic nature of the compound allows it to neutralize static charges and improve the texture and manageability of hair. At the molecular level, the quaternary ammonium group interacts with anionic sites on the surface, leading to the formation of a stable complex that imparts conditioning and antistatic properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and performance metrics of hydroxyethyl erucamidopropyl dimonium chloride with analogous cationic surfactants:

Key Observations:

- Alkyl Chain Length : Longer chains (e.g., C22 in erucamidopropyl and behenyl) increase substantivity but may require higher formulation temperatures . Unsaturated chains (e.g., erucamidopropyl C22:1) enhance fluidity compared to saturated analogs .

- Hydroxyethyl vs. Polyoxyethylene : Hydroxyethyl improves solubility without compromising conditioning, while polyoxyethylene (e.g., in Hydroxyethyl oleyl dimonium chloride) enhances stability in cold formulations .

- Emulsification : Behenyl PG-trimonium chloride outperforms others in emulsifying oils due to its polyglycerol group .

Performance in Extreme Conditions

- Thermal Stability: Tri-cationic surfactants (e.g., VES-T in ) exhibit superior thermal resistance (up to 180°C) compared to mono- and di-cationic compounds.

- Enzymatic Compatibility : Cationic surfactants generally inhibit enzymes like collagenase at low concentrations. However, hydroxyethyl-modified variants may mitigate this effect due to reduced hydrophobic interactions .

Biological Activity

Hydroxyethyl erucamidopropyl dimonium chloride is a quaternary ammonium compound derived from erucic acid, primarily used in personal care products due to its surfactant and conditioning properties. This article explores its biological activity, including its antimicrobial effects, safety profile, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- CAS Number : 581089-19-2

- Molecular Formula : CHClN

- Activity Level : Approximately 60% active ingredient

The compound is synthesized through amidation of erucic acid followed by quaternization with a suitable alkylating agent. This process results in a cationic surfactant that is water-soluble and derived from renewable resources, making it an environmentally friendly option for various applications .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of microorganisms, including:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

In laboratory studies, it has demonstrated broad-spectrum antimicrobial activity comparable to other quaternary ammonium compounds, making it suitable for use in disinfectants and antimicrobial formulations .

Table 1: Antimicrobial Efficacy

| Microorganism Type | Efficacy Observed |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi | Moderate |

Safety Profile

Safety assessments conducted by expert panels indicate that this compound does not cause significant ocular irritation or dermal sensitization at concentrations typically used in cosmetic formulations. Studies show no adverse effects on human skin or eyes, supporting its safety for consumer use .

Case Study: Dermal Irritation Testing

A clinical evaluation involving repeated insult patch tests demonstrated that formulations containing this compound did not induce sensitization or irritation in human subjects. This study reinforces the compound's safety profile when used as directed in personal care products .

The biological activity of this compound can be attributed to its cationic nature. It interacts with negatively charged surfaces, such as hair and skin, leading to several beneficial effects:

- Conditioning : Enhances hair texture and manageability by forming a protective layer on hair fibers.

- Antistatic Properties : Neutralizes static charges, reducing frizz and flyaways.

- Moisture Retention : Balances moisture levels in hair and skin, improving overall hydration .

Applications in Industry

Due to its favorable properties, this compound is widely used in various industries:

- Personal Care Products : Commonly found in shampoos, conditioners, and skin creams as a conditioning agent.

- Textiles : Used as an antistatic agent to improve fabric handling.

- Agriculture : Investigated for potential use as an emulsifier in agricultural formulations.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Hydroxyethyl Erucamidopropyl Dimonium Chloride in complex formulations?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to resolve and identify the compound in multicomponent systems. For quantification, employ ion-pair chromatography with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40 v/v) to enhance peak resolution . Validation parameters (linearity, LOD, LOQ) should adhere to pharmacopeial standards .

- Challenges : Interference from surfactants or co-emulsifiers (e.g., PEG derivatives) may require solid-phase extraction (SPE) or derivatization steps to isolate the compound .

Q. How does the structure of this compound influence its antistatic and hair-conditioning properties?

- Mechanistic Insight : The quaternary ammonium group confers cationic charge, enabling electrostatic interactions with negatively charged hair surfaces. The hydroxyethyl group enhances water solubility, while the erucamidopropyl chain (C22:1 fatty acid derivative) provides hydrophobic anchoring, improving film-forming efficacy .

- Experimental Validation : Compare surface tension reduction and zeta potential measurements across analogs (e.g., varying alkyl chain lengths or hydroxyl group positions) to correlate structure-function relationships .

Q. What are the standard protocols for synthesizing this compound?

- Synthesis Route : React erucic acid with N,N-dimethylpropane-1,3-diamine to form the amide intermediate, followed by quaternization with 2-chloroethanol in the presence of HCl. Purify via recrystallization from ethanol/acetone (3:1 v/v) .

- Quality Control : Monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) for amine-to-amide conversion (disappearance of N-H stretch at ~3300 cm⁻¹) and ¹H-NMR to confirm quaternization (shift of methyl protons to δ 3.2–3.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s cytotoxicity in in vitro models?

- Data Reconciliation : Discrepancies may arise from differences in cell lines (e.g., keratinocytes vs. fibroblasts), exposure time (acute vs. chronic), or formulation matrix (pure compound vs. commercial blends). Conduct dose-response studies using ISO 10993-5 guidelines, with controls for surfactant interference (e.g., Triton X-100) .

- Mitigation Strategy : Use 3D epidermal models (e.g., EpiDerm™) to simulate realistic exposure conditions and assess barrier function via transepidermal water loss (TEWL) measurements .

Q. What experimental designs optimize the compound’s stability in oxidative or high-pH environments?

- Stability Testing : Employ accelerated stability protocols (40°C/75% RH for 6 months) with periodic HPLC analysis. For oxidative stress, add 0.1% H₂O₂ and monitor degradation products (e.g., free fatty acids) via gas chromatography-mass spectrometry (GC-MS) .

- Formulation Adjustments : Incorporate antioxidants (e.g., BHT at 0.01% w/w) or pH buffers (citrate-phosphate, pH 4.5–5.5) to mitigate hydrolysis of the ester linkage in the hydroxyethyl group .

Q. How does this compound interact with anionic surfactants in coacervate systems?

- Interaction Analysis : Use isothermal titration calorimetry (ITC) to quantify binding affinity with sodium lauryl sulfate (SLS). Phase behavior studies (e.g., turbidity measurements) can map coacervate formation thresholds as a function of charge ratio and ionic strength .

- Practical Implication : Optimize co-surfactant ratios to balance cleansing efficacy (via anionic surfactants) and conditioning benefits (via the quaternary ammonium compound) without precipitation .

Methodological Considerations

Q. What are the critical parameters for validating a quantitative NMR (qNMR) method for this compound?

- Key Parameters :

- Internal Standard : Use 1,4-bis(trimethylsilyl)benzene (BMB) for protonated solvents (D₂O) due to its sharp singlet at δ 0.0 ppm.

- Relaxation Delay : Set to ≥5× T₁ (typically 30–60 s) to ensure complete magnetization recovery.

- Integration Accuracy : Validate against USP-certified reference standards with <2% relative error .

Q. How can computational modeling predict the compound’s biodegradability or environmental persistence?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.